Cas no 1261904-26-0 (4-(5-Formylthiophen-2-YL)-3-methylbenzoic acid)

4-(5-Formylthiophen-2-YL)-3-methylbenzoic acid is a versatile bifunctional organic compound featuring both a formyl group and a carboxylic acid moiety, making it a valuable intermediate in synthetic chemistry. The presence of the thiophene ring enhances its utility in the development of conjugated materials, pharmaceuticals, and coordination complexes. The formyl group allows for further derivatization via condensation or nucleophilic addition reactions, while the carboxylic acid enables coupling or salt formation. Its rigid aromatic structure contributes to stability in various reaction conditions. This compound is particularly useful in heterocyclic synthesis, polymer chemistry, and as a building block for advanced organic frameworks.
4-(5-Formylthiophen-2-YL)-3-methylbenzoic acid structure
1261904-26-0 structure
商品名:4-(5-Formylthiophen-2-YL)-3-methylbenzoic acid
CAS番号:1261904-26-0
MF:C13H10O3S
メガワット:246.282
MDL:MFCD18319844
CID:2762465
PubChem ID:53225762

4-(5-Formylthiophen-2-YL)-3-methylbenzoic acid 化学的及び物理的性質

名前と識別子

    • 1261904-26-0
    • DTXSID40689494
    • MFCD18319844
    • 4-(5-FORMYLTHIOPHEN-2-YL)-3-METHYLBENZOIC ACID
    • SCHEMBL2557907
    • 4-(5-Formylthiophen-2-yl)-3-methylbenzoic acid, 95%
    • 4-(5-Formylthiophen-2-YL)-3-methylbenzoic acid
    • MDL: MFCD18319844
    • インチ: InChI=1S/C13H10O3S/c1-8-6-9(13(15)16)2-4-11(8)12-5-3-10(7-14)17-12/h2-7H,1H3,(H,15,16)
    • InChIKey: GCQNQGRZNSEWPI-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 246.03506535Da
  • どういたいしつりょう: 246.03506535Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 305
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 82.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

4-(5-Formylthiophen-2-YL)-3-methylbenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB326928-5 g
4-(5-Formylthiophen-2-yl)-3-methylbenzoic acid, 95%; .
1261904-26-0 95%
5g
€1159.00 2023-04-26
abcr
AB326928-5g
4-(5-Formylthiophen-2-yl)-3-methylbenzoic acid, 95%; .
1261904-26-0 95%
5g
€1159.00 2025-03-19

4-(5-Formylthiophen-2-YL)-3-methylbenzoic acid 関連文献

4-(5-Formylthiophen-2-YL)-3-methylbenzoic acidに関する追加情報

4-(5-Formylthiophen-2-YL)-3-methylbenzoic Acid: A Comprehensive Overview

The compound with CAS No. 1261904-26-0, commonly referred to as 4-(5-formylthiophen-2-yl)-3-methylbenzoic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a thiophene ring with a benzoic acid moiety, making it a valuable substrate for various chemical transformations and applications.

4-(5-formylthiophen-2-yl)-3-methylbenzoic acid is a derivative of benzoic acid, where the substituents at positions 3 and 4 of the benzene ring are a methyl group and a thiophene ring, respectively. The thiophene ring itself is substituted at position 5 with a formyl group (-CHO), adding another layer of complexity to the molecule's structure. This arrangement not only enhances the molecule's reactivity but also opens up possibilities for its use in diverse chemical reactions and applications.

Recent studies have highlighted the potential of 4-(5-formylthiophen-2-yl)-3-methylbenzoic acid in drug discovery and development. Its unique structure allows for interactions with various biological targets, making it a promising candidate for the design of new therapeutic agents. For instance, researchers have explored its ability to modulate enzyme activity and its potential as an anti-inflammatory or antioxidant agent.

In addition to its pharmacological applications, 4-(5-formylthiophen-2-yl)-3-methylbenzoic acid has also been investigated for its role in materials science. The compound's aromatic system and functional groups make it suitable for use in the synthesis of advanced materials, such as organic semiconductors or coordination polymers. Recent advancements in this area have demonstrated its ability to form stable metal-organic frameworks (MOFs), which have potential applications in gas storage and catalysis.

The synthesis of 4-(5-formylthiophen-2-yl)-3-methylbenzoic acid involves a series of well-established organic reactions, including Friedel-Crafts alkylation, thioether formation, and oxidation. These steps are carefully optimized to ensure high yields and purity of the final product. The compound's synthesis is not only a testament to the ingenuity of organic chemists but also serves as a foundation for further modifications and derivatizations.

From an environmental perspective, 4-(5-formylthiophen-2-yl)-3-methylbenzoic acid has been studied for its biodegradability and environmental impact. Researchers have assessed its potential toxicity to aquatic organisms and its ability to degrade under various environmental conditions. These studies are crucial for ensuring the safe use and disposal of this compound in industrial and research settings.

In conclusion, 4-(5-formylthiophen-2-yl)-3-methylbenzoic acid (CAS No. 1261904-26-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, reactivity, and potential for further modification make it an invaluable tool in contemporary chemical research. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an even more significant role in advancing scientific knowledge and technological innovation.

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Amadis Chemical Company Limited
(CAS:1261904-26-0)
A1112864
清らかである:99%
はかる:5g
価格 ($):687.0